
11-Methylpentatriacontane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-Methylpentatriacontane is a long-chain hydrocarbon with the molecular formula C36H74 . It is a semiochemical compound, which means it plays a role in chemical communication among organisms. This compound is found in various species, including insects, where it is used in their chemical communication systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 11-Methylpentatriacontane typically involves the coupling of smaller hydrocarbon units. One common method is the Wurtz reaction , where alkyl halides are reacted with sodium metal to form longer hydrocarbons. The reaction conditions often include anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of long-chain hydrocarbons like this compound can involve Fischer-Tropsch synthesis , a process that converts carbon monoxide and hydrogen into hydrocarbons using metal catalysts. This method allows for the production of a wide range of hydrocarbons, including those with specific chain lengths .
Analyse Chemischer Reaktionen
Types of Reactions: 11-Methylpentatriacontane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen to the hydrocarbon, forming alcohols, ketones, or carboxylic acids.
Reduction: This reaction involves the addition of hydrogen, often using catalysts like palladium or platinum, to form saturated hydrocarbons.
Substitution: This reaction involves the replacement of hydrogen atoms with other atoms or groups, such as halogens.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include hydrogen gas (H2) and metal catalysts.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and Lewis acids.
Major Products Formed:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
11-Methylpentatriacontane has several scientific research applications, including:
Chemistry: Used as a model compound to study the properties and reactions of long-chain hydrocarbons.
Biology: Plays a role in the chemical communication systems of insects, such as ants and termites.
Industry: Used in the formulation of lubricants and coatings due to its long-chain structure.
Wirkmechanismus
The mechanism of action of 11-Methylpentatriacontane in chemical communication involves its interaction with specific receptors in the target organisms. These interactions trigger behavioral responses, such as aggregation or mating. The molecular targets and pathways involved are specific to the species and the context of the communication .
Vergleich Mit ähnlichen Verbindungen
- 13-Methylpentatriacontane
- 12-Methylpentatriacontane
- 11-Methylhexatriacontane
- 13-Methylhexatriacontane
- 11-Methylheptatriacontane
Comparison: 11-Methylpentatriacontane is unique due to its specific methyl group position on the 11th carbon atom. This structural feature can influence its physical properties and its role in chemical communication. Compared to other similar compounds, this compound may have different retention times in gas chromatography and distinct behavioral effects in target organisms .
Eigenschaften
CAS-Nummer |
61358-35-8 |
|---|---|
Molekularformel |
C36H74 |
Molekulargewicht |
507.0 g/mol |
IUPAC-Name |
11-methylpentatriacontane |
InChI |
InChI=1S/C36H74/c1-4-6-8-10-12-14-15-16-17-18-19-20-21-22-23-24-25-26-27-29-31-33-35-36(3)34-32-30-28-13-11-9-7-5-2/h36H,4-35H2,1-3H3 |
InChI-Schlüssel |
QSEVOCJIQBBNNR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCC(C)CCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


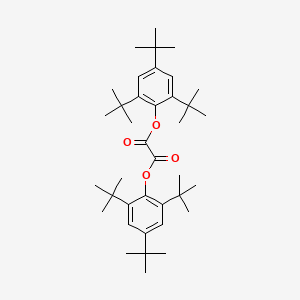
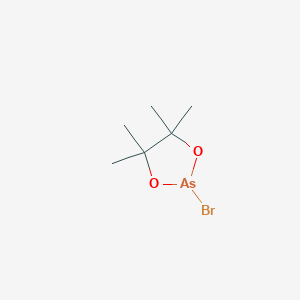
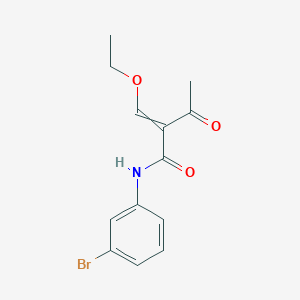

![1,3a,8-Trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-5-thiol](/img/structure/B14588029.png)
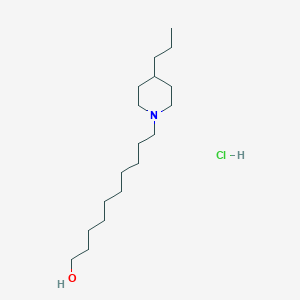
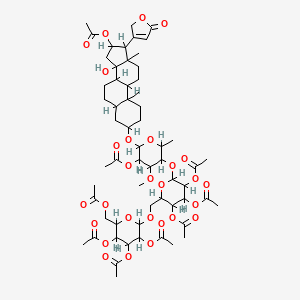
![1,7,7-Trimethyl-3-[(2-methylfuran-3-yl)sulfanyl]bicyclo[2.2.1]heptan-2-one](/img/structure/B14588047.png)

![4-Tert-butyl-2,6-bis[(butylsulfanyl)methyl]phenol](/img/structure/B14588057.png)
![(2-Phenylthieno[2,3-b]furan-5-yl)methanol](/img/structure/B14588061.png)
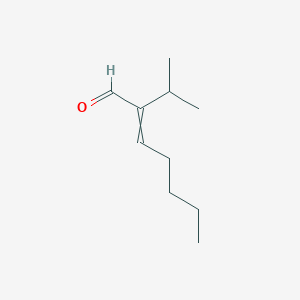

![1,1'-{[4-(Prop-1-yn-1-yl)phenyl]methylene}dipiperidine](/img/structure/B14588088.png)
